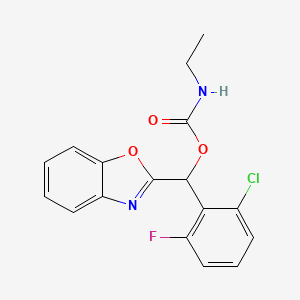
2-Chloro-4-hydroxyphenethyl quinoline-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-hydroxyphenethyl quinoline-8-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-hydroxyphenethyl quinoline-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Esterification: The carboxylate group can be introduced through esterification reactions involving the corresponding carboxylic acid and alcohol derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-hydroxyphenethyl quinoline-8-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophilic Substitution Reagents: Sodium methoxide, potassium thiolate
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Dihydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-hydroxyphenethyl quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and have been studied for their biological activities.
8-Hydroxyquinolines: Known for their antimicrobial and anticancer properties, these compounds are structurally related to 2-Chloro-4-hydroxyphenethyl quinoline-8-carboxylate.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chlorine and hydroxyl groups, in particular, contribute to its potential as a versatile intermediate in synthetic chemistry and its promising therapeutic properties .
Propiedades
Fórmula molecular |
C18H14ClNO3 |
|---|---|
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
2-(2-chloro-4-hydroxyphenyl)ethyl quinoline-8-carboxylate |
InChI |
InChI=1S/C18H14ClNO3/c19-16-11-14(21)7-6-12(16)8-10-23-18(22)15-5-1-3-13-4-2-9-20-17(13)15/h1-7,9,11,21H,8,10H2 |
Clave InChI |
CVTBVHBSIZUKLN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)C(=O)OCCC3=C(C=C(C=C3)O)Cl)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[[(3-methyl-5-isoxazolyl)amino]thioxomethyl]-](/img/structure/B12895700.png)


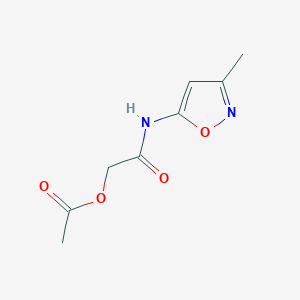
![Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]-](/img/structure/B12895716.png)
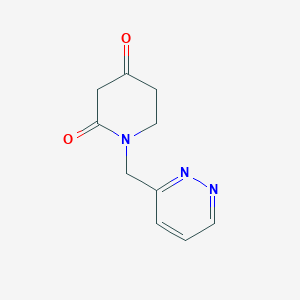
![Furo[3,2-g][1,2]benzoxazole](/img/structure/B12895729.png)
![3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphanyl]benzoic acid](/img/structure/B12895730.png)
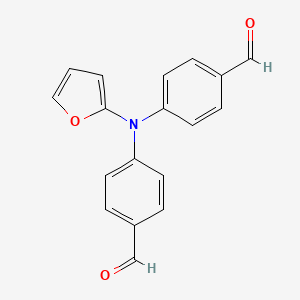
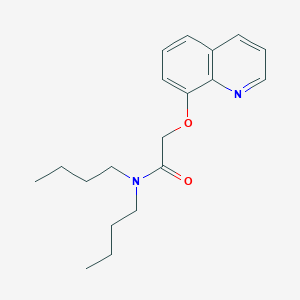
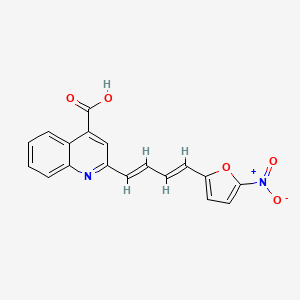
![Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-](/img/structure/B12895761.png)
![N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide](/img/structure/B12895762.png)
